molecular formula C18H28N6O2 B2665548 3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-57-2

3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2665548
CAS RN: 898412-57-2
M. Wt: 360.462
InChI Key: JRXBBVAUWLJOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H28N6O2 and its molecular weight is 360.462. The purity is usually 95%.
BenchChem offers high-quality 3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Tricyclic Triazino and Triazolo[4,3-e]purine Derivatives : Research has explored the synthesis of new triazino and triazolo[4,3-e]purine derivatives for their potential anticancer, anti-HIV-1, and antimicrobial activities. For instance, compounds exhibited considerable activity against various cancer cell lines and moderate activity against HIV-1, with certain derivatives showing potent antimicrobial effects against pathogens like P. aeruginosa and S. aureus (Ashour et al., 2012).

  • Antiviral Activity of Imidazo[1,2-a]-s-triazine Nucleosides : The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their evaluation against viruses revealed moderate activity against rhinoviruses at non-toxic levels, showcasing the potential of such compounds in antiviral drug development (Kim et al., 1978).

  • 1,3,5-Triazine-based Analogues of Purine : Structural modifications of natural purines using isosteric ring systems like 1,3,5-triazine have been a focus in drug discovery, leading to significant advances in designing compounds for purinergic regulation or purine metabolism. These analogues have been explored for their potential as kinase inhibitors, phosphodiesterase inhibitors, xanthine oxidase inhibitors, and antiviral agents, demonstrating the versatility of 1,3,5-triazine-based scaffolds in medicinal chemistry (Lim & Dolzhenko, 2014).

  • Synthesis and Study of Mixed Ligand-Metal Complexes : Research into mixed ligand-metal complexes of 1,3,7-trimethylxanthine and related compounds has expanded understanding of coordination chemistry and potential applications in catalysis, material science, and therapeutic agents. Studies indicate these complexes can be synthesized and characterized, providing insights into their chemical behavior and interaction with metal ions (Shaker, 2011).

  • Novel Syntheses and Reactions : Innovative synthetic pathways have been developed for creating various derivatives of triazino and triazepino[3,2-f]purines, demonstrating the chemical versatility and potential for creating new compounds with unique properties and applications. Such research not only expands the chemical space but also opens up new avenues for the development of therapeutic agents and materials with specific functionalities (Ueda et al., 1988).

properties

IUPAC Name

3,7,9-trimethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c1-5-6-7-8-9-10-11-24-17-19-15-14(23(17)12-13(2)20-24)16(25)22(4)18(26)21(15)3/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXBBVAUWLJOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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